molecular formula C29H33N3O8 B5843449 [2-methoxy-4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

[2-methoxy-4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

Cat. No.: B5843449
M. Wt: 551.6 g/mol
InChI Key: NXNLLZBQQYUEQK-OKCVXOCRSA-N
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Description

[2-methoxy-4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate is a complex organic compound that features a variety of functional groups, including methoxy, nitro, and carboxylate groups

Properties

IUPAC Name

[2-methoxy-4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3O8/c1-28(2,3)18-29(4,5)20-10-12-22(21(15-20)32(35)36)39-17-26(33)31-30-16-19-9-11-23(25(14-19)37-6)40-27(34)24-8-7-13-38-24/h7-16H,17-18H2,1-6H3,(H,31,33)/b30-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNLLZBQQYUEQK-OKCVXOCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CO3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate typically involves multiple steps:

    Formation of the furan-2-carboxylate core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.

    Attachment of the phenoxy group: This step may involve etherification reactions.

    Formation of the hydrazinylidene linkage: This can be done through condensation reactions with hydrazine derivatives.

    Methoxylation: Introduction of the methoxy group using methylating agents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Amines: From the reduction of the nitro group.

    Substituted derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Drug development:

Medicine

    Therapeutic agents: Investigation into its potential as an active pharmaceutical ingredient.

Industry

    Materials science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The nitro group could be involved in redox reactions, while the methoxy and phenoxy groups might influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [2-methoxy-4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate: Unique due to its specific combination of functional groups.

    Other nitro-phenoxy compounds: Share some reactivity but differ in their specific applications and properties.

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

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